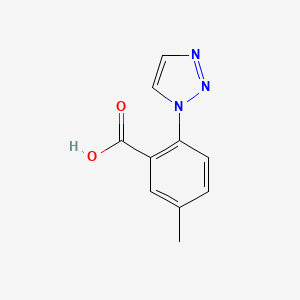

5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

5-methyl-2-(triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-5-4-11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTWJXWEWOBHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis from Halobenzoic Acids

Another approach involves starting with halobenzoic acids, such as 2-iodo-5-methylbenzoic acid, and reacting them with 1,2,3-triazole under suitable conditions. This method often employs palladium or copper catalysts to facilitate the coupling reaction.

Detailed Synthesis Protocol

A detailed synthesis protocol for a similar compound, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, involves the following steps:

- Starting Materials : 2-Iodo-5-methylbenzoic acid and 1,2,3-triazole.

- Reaction Conditions :

- Purification : Cool the reaction mixture, filter, and wash with acetone. Dissolve the solid in water, adjust the pH with hydrochloric acid, and filter again. Dry the resulting solid at 50°C.

Data Tables

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1149352-55-5 |

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | 5-methyl-2-(triazol-1-yl)benzoic acid |

Table 2: Synthesis Conditions for Similar Compounds

| Stage | Conditions | Duration |

|---|---|---|

| Stage 1 | Acetone, 55-60°C | 0.5 hours |

| Stage 2 | Acetone, 55-60°C, Cu(I)I | 8 hours |

Análisis De Reacciones Químicas

Types of Reactions:

5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, such as coupling reactions and cycloadditions. Its triazole ring allows for versatile modifications that can lead to novel compounds with tailored properties.

Table 1: Chemical Reactions Involving this compound

Biology

In biological research, this compound has shown promise as an enzyme inhibitor. Its ability to interact with various enzymes allows it to modulate biochemical pathways effectively. Studies indicate that similar compounds can induce apoptosis in cancer cells by activating specific cellular pathways.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines by targeting key enzymes involved in cell cycle regulation. The triazole moiety was responsible for binding to the active sites of these enzymes, leading to significant cytotoxic effects.

Medicine

The medicinal applications of this compound are particularly noteworthy. Research has identified its potential as an anticancer agent and antimicrobial compound. Its ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for drug development.

Table 2: Medicinal Applications

| Application | Description | Reference |

|---|---|---|

| Anticancer Agent | Induces apoptosis in cancer cell lines | |

| Antimicrobial Agent | Effective against certain bacterial strains | General knowledge |

Mecanismo De Acción

The mechanism of action of 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways . The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Substituent Effects

- Methyl vs. Methoxy Groups : The methyl group at C5 in the target compound enhances lipophilicity compared to the methoxy-substituted analog (CAS: 1293284-55-5), which improves aqueous solubility due to the polar -OCH₃ group .

- Triazole Regioisomerism : The 1H-triazole isomer (target compound) exhibits different chromatographic behavior (slower elution) and hydrogen-bonding capacity compared to the 2H-triazole isomer, impacting receptor binding and solubility .

Actividad Biológica

5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid is a compound of significant interest in pharmaceutical and agricultural research due to its unique structural features and biological activities. This article explores its biological activity, applications in drug development, and potential as an agrochemical.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.20 g/mol

- CAS Number : 1149352-55-5

- Structure : The compound features a benzoic acid moiety substituted with a 1H-1,2,3-triazole ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

Pharmaceutical Applications

- Anticancer Activity : Research indicates that triazole derivatives can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the triazole ring enhances interaction with biological targets involved in cancer progression .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases .

- Antimicrobial Properties : Some studies suggest that similar triazole compounds possess antimicrobial activity against various pathogens, making them candidates for antibiotic development .

Agricultural Chemistry

The compound is also explored for its role in agricultural applications:

- Fungicides and Herbicides : Its structural characteristics allow it to function effectively as a fungicide and herbicide, providing solutions for crop protection while minimizing environmental impact .

- Crop Yield Improvement : Research indicates that compounds like this compound can enhance plant resilience against biotic stressors .

Data Table of Biological Activities

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of triazole, including this compound, significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Case Study 2: Agricultural Application

In agricultural research, trials conducted on crops treated with the compound showed a marked increase in resistance to fungal infections compared to untreated controls. This study highlighted the potential for integrating such compounds into sustainable agricultural practices.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid, and what are the critical reaction parameters?

- Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method for introducing the triazole moiety. For example, 2-azidobenzoic acid derivatives can react with terminal alkynes under optimized conditions (e.g., CuI catalyst, Cs₂CO₃ base, DMF solvent, 40–70°C) to yield the target compound . Critical parameters include strict anhydrous conditions, stoichiometric control of azide/alkyne ratios, and reaction time (e.g., 0.5–2 hours) to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) identifies substituent positions and confirms triazole integration (δ 7.60–8.51 ppm for aromatic/triazole protons) .

- HPLC : Purity assessment (≥95%) using reversed-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 219.20 for C₁₀H₉N₃O₃ derivatives) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Answer :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) vs. aqueous buffers (pH 7.4) using UV-Vis spectrophotometry.

- Stability : Accelerated degradation studies under thermal (40–80°C) or oxidative (H₂O₂) conditions, monitored via HPLC .

Advanced Research Questions

Q. How should researchers approach the refinement of crystal structures for this compound when encountering twinning or disorder?

- Answer : Use SHELXL for small-molecule refinement, employing TWIN/BASF commands to model twinning and PART/SUMP restraints for disordered regions. Validate with R₁/wR₂ residuals (<0.05) and Hirshfeld surface analysis . For macromolecular complexes (e.g., protein-ligand), combine SHELXPRO with PHENIX for density modification .

Q. What strategies are employed to analyze the bioactivity of this compound against specific biological targets, considering its structural features?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., P2Y14 receptor) based on triazole-benzoic acid pharmacophores .

- In vitro Assays : MTT cytotoxicity screening (e.g., IC₅₀ determination) paired with SAR studies, modifying methyl/triazole substituents to optimize potency .

Q. How can computational chemistry tools be integrated with experimental data to predict physicochemical properties?

- Answer :

- ADMET Prediction : SwissADME or ADMETLab2.0 estimate bioavailability (e.g., Lipinski’s Rule of Five) and logP values (calculated: 1.4±0.1) .

- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential maps to rationalize reactivity .

Q. How should researchers address discrepancies between computational modeling and experimental crystallographic data?

- Answer : Cross-validate using ORTEP-3 for thermal ellipsoid visualization and Mercury for overlay analysis. Adjust force field parameters (e.g., AMBER) to reconcile bond length/angle mismatches .

Data Contradiction Analysis

Q. What steps are recommended if NMR data conflicts with computational predictions of proton chemical shifts?

- Answer :

- Re-examine solvent effects (e.g., DMSO vs. gas-phase DFT).

- Use CPCM solvation models in Gaussian to simulate solvent interactions.

- Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can researchers resolve inconsistencies in purity assessments between HPLC and elemental analysis?

- Answer :

- Perform TGA-MS to detect volatile impurities (e.g., residual solvents).

- Use ICP-OES for trace metal quantification (e.g., Cu from catalysis) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.